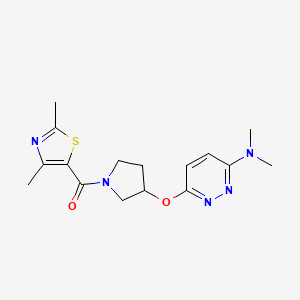

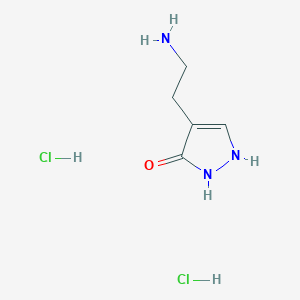

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-Aminoethyl)morpholine” is a heterocyclic building block . It is widely used in biomedical applications as it serves as an important lysosome-targeting group . Some of its applications include the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .

Synthesis Analysis

In one study, the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine, which is a primary amine, was carried out in the presence of Trimethylamine in THF . The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies .Molecular Structure Analysis

The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies . The possible progress mechanism of the reaction was proposed using the structure analysis of the product formed .Chemical Reactions Analysis

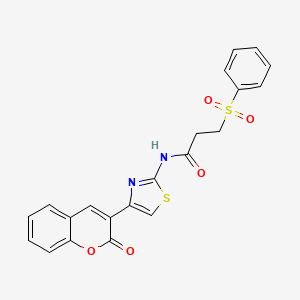

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .Physical And Chemical Properties Analysis

The physical properties of a compound and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound’s molecular structure and intermolecular interactions, affecting its behavior in different environments and its suitability for specific applications.Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride, also known as 4-(2-aminoethyl)-1H-pyrazol-3-ol dihydrochloride or AEBSF, is the Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme that plays a crucial role in maintaining the balance between carbon dioxide and bicarbonate in our bodies, which is essential for pH regulation .

Mode of Action

AEBSF is a serine protease inhibitor . It works by covalently modifying the hydroxyl group of serine residues in the target proteins . This modification inhibits the activity of the protease, preventing it from breaking down proteins or peptides .

Biochemical Pathways

It is known that it inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These proteases are involved in various biological processes, including digestion, blood clotting, and immune response. Therefore, the inhibition of these proteases by AEBSF could potentially affect these processes.

Pharmacokinetics

It is known to be a water-soluble compound , which suggests that it could be readily absorbed and distributed in the body. The compound is also known to be an irreversible inhibitor , which means it forms a permanent bond with its target enzyme, leading to long-lasting effects.

Action Environment

The action of AEBSF can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH. AEBSF is known to be more stable at low pH values . Therefore, changes in the pH of the environment could potentially affect the action of AEBSF.

properties

IUPAC Name |

4-(2-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.2ClH/c6-2-1-4-3-7-8-5(4)9;;/h3H,1-2,6H2,(H2,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIZPCKYNYFWMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931726.png)

![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2931729.png)

![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2931730.png)

![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2931733.png)

![2-Chloro-6-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2931734.png)

![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)